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Compound of Interest

Compound Name: 3-Methylazetidine-1-sulfonamide

Cat. No.: B2456422 Get Quote

An In-depth Technical Guide to the Chemical Properties of 3-Methylazetidine-1-sulfonamide

Introduction
3-Methylazetidine-1-sulfonamide is a functionalized, four-membered heterocyclic compound

that holds significant promise as a versatile building block in modern medicinal chemistry. The

azetidine ring, a saturated heterocycle containing a nitrogen atom, is a "privileged" scaffold in

drug discovery due to its ability to impart favorable physicochemical properties such as

improved solubility, metabolic stability, and three-dimensional diversity to lead compounds.[1][2]

[3] The incorporation of a methyl group at the 3-position introduces a chiral center and a

specific steric profile, while the N-sulfonamide moiety acts as a key functional handle,

influencing the electronic properties of the ring and providing a site for further chemical

modification.

This technical guide provides a comprehensive overview of the core chemical properties of 3-
Methylazetidine-1-sulfonamide, designed for researchers, scientists, and drug development

professionals. We will delve into its physicochemical characteristics, plausible synthetic routes

with detailed experimental rationale, expected spectral signatures for structural verification, key

reactivity patterns, and essential safety protocols.

Physicochemical and Structural Properties
The fundamental properties of 3-Methylazetidine-1-sulfonamide are summarized below.

These data are critical for its handling, storage, and application in synthetic chemistry
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workflows.

Property Value Source(s)

CAS Number 1418112-83-0 [4]

Molecular Formula C₄H₁₀N₂O₂S [4]

Molecular Weight 150.20 g/mol [4]

Physical Form Solid or liquid

Purity (Typical) ≥97% [5]

IUPAC Name
3-methylazetidine-1-

sulfonamide
[4]

InChI Key
AVSGFRVSZZIUNB-

UHFFFAOYSA-N
[4]

Canonical SMILES CC1CN(C1)S(=O)(=O)N [4]

Topological Polar Surface Area 71.8 Å² [4]

Hydrogen Bond Donors 1 [4]

Hydrogen Bond Acceptors 3 [4]

Storage Conditions
Sealed in a dry environment at

room temperature.

Structural Diagram
The chemical structure of 3-Methylazetidine-1-sulfonamide, highlighting the strained four-

membered ring and the key functional groups.

Caption: Structure of 3-Methylazetidine-1-sulfonamide.

Synthesis and Manufacturing
While a specific, peer-reviewed synthesis for 3-Methylazetidine-1-sulfonamide is not

prominently documented, a logical and robust synthetic strategy can be designed based on

established methodologies for constructing N-sulfonylated azetidines.[6][7][8] The most direct
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approach involves a two-step sequence: the synthesis of the 3-methylazetidine precursor,

followed by its reaction with a suitable sulfonamide source.

Proposed Synthetic Workflow

Step 1: 3-Methylazetidine Synthesis

Step 2: N-Sulfonylation

1,3-Dibromo-2-methylpropane

Primary Arylmethyl Amine
(e.g., Benzhydrylamine)

+ Base (K2CO3)

N-Protected-3-methylazetidine Ring Formation 

Hydrogenolysis
(H2, Pd/C, Acid)

3-Methylazetidine Salt Deprotection 3-Methylazetidine (Free Base) Basification 

Sulfamoyl Chloride (SO2(NH2)Cl)
 or Chlorosulfonyl Isocyanate

+ Base (e.g., TEA)

3-Methylazetidine-1-sulfonamide Sulfonylation 

Click to download full resolution via product page

Caption: Proposed two-stage synthesis workflow.

Experimental Protocol: A Representative Synthesis
Part 1: Synthesis of 3-Methylazetidine Hydrochloride (Adapted from established azetidine

syntheses[9][10])

Ring Formation: To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as

butanol, add potassium carbonate (2.0 eq) and a catalytic amount of water. Heat the mixture

to reflux.

Add 1-bromo-3-chloro-2-methylpropane (1.1 eq) dropwise over 1 hour. Maintain reflux for 12-

18 hours, monitoring the reaction by TLC or GC-MS.
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Causality:Benzhydrylamine serves as a bulky protecting group for the nitrogen, preventing

over-alkylation and facilitating the initial cyclization. The base is crucial for scavenging the

HBr and HCl generated during the double SN2 reaction. Water can promote the reaction

by aiding the dissolution of the inorganic base.[9]

Work-up and Isolation: After cooling, filter the mixture to remove inorganic salts. Concentrate

the filtrate under reduced pressure to yield crude N-benzhydryl-3-methylazetidine.

Deprotection: Dissolve the crude intermediate in methanol and add hydrochloric acid (1.1

eq). Add a catalytic amount of 10% Palladium on carbon (Pd/C).

Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir at 40-50°C until

hydrogen uptake ceases.

Causality:Hydrogenolysis is a standard and clean method for cleaving benzyl-type

protecting groups. The acidic conditions ensure the product is protonated and stable as its

hydrochloride salt, which is typically a crystalline solid that is easier to isolate and purify

than the volatile free base.

Final Isolation: Filter the reaction mixture through celite to remove the catalyst and

concentrate the filtrate to obtain 3-methylazetidine hydrochloride as a solid.

Part 2: Synthesis of 3-Methylazetidine-1-sulfonamide

Free Base Liberation: Suspend 3-methylazetidine hydrochloride (1.0 eq) in dichloromethane

(DCM) and cool to 0°C. Add triethylamine (TEA, 2.2 eq) dropwise and stir for 30 minutes.

Causality:The sulfonylation reaction requires the nucleophilic free amine. TEA is a non-

nucleophilic organic base used to neutralize the hydrochloride salt and the HCl generated

in the subsequent step.

Sulfonylation: In a separate flask, prepare a solution of sulfamoyl chloride (1.1 eq) in DCM.

Add this solution dropwise to the cold 3-methylazetidine free base solution.

Causality:Sulfamoyl chloride is a direct and reactive agent for introducing the -SO₂NH₂

group. The reaction is exothermic, so maintaining a low temperature is critical to prevent

side reactions and degradation.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or

LC-MS.

Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash

with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced

pressure.

Purify the resulting crude product by column chromatography (silica gel, eluting with a

gradient of ethyl acetate in hexanes) to yield pure 3-Methylazetidine-1-sulfonamide.

Spectroscopic Characterization
Structural confirmation of 3-Methylazetidine-1-sulfonamide relies on a combination of

spectroscopic techniques. The expected data are summarized below.
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Technique Expected Observations

¹H NMR

- -CH₃ group: A doublet around 1.1-1.3 ppm. - -

CH- group (C3): A multiplet (septet or similar)

around 2.5-2.8 ppm. - -CH₂- groups (C2, C4):

Two distinct multiplets in the range of 3.5-4.0

ppm, likely showing complex splitting due to

coupling with each other and the C3 proton. - -

NH₂ group: A broad singlet around 4.5-5.5 ppm,

whose chemical shift is dependent on

concentration and solvent.

¹³C NMR

- -CH₃ carbon: A signal around 15-20 ppm. - -

CH- carbon (C3): A signal around 30-35 ppm. - -

CH₂- carbons (C2, C4): Signals in the region of

50-55 ppm. Due to the symmetry of the

sulfonamide group, the two methylene carbons

(C2 and C4) may appear as a single signal.

IR Spectroscopy

- N-H stretch: Two bands characteristic of a

primary sulfonamide (asymmetric and

symmetric stretching) around 3350 and 3250

cm⁻¹.[11][12] - C-H stretch: Aliphatic C-H

stretching just below 3000 cm⁻¹. - S=O stretch:

Two strong absorption bands for the sulfonyl

group (asymmetric and symmetric stretching) in

the regions of 1350-1315 cm⁻¹ and 1160-1120

cm⁻¹. - S-N stretch: A band around 900-950

cm⁻¹.

Mass Spectrometry (EI)

- Molecular Ion (M⁺): A peak at m/z = 150. - Key

Fragments: Loss of the sulfonamide group (-

SO₂NH₂) resulting in a fragment at m/z = 70

(C₄H₈N⁺). Loss of a methyl group (-CH₃) from

the parent ion leading to a fragment at m/z =

135. Cleavage of the azetidine ring would also

produce characteristic fragments.
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Chemical Reactivity and Applications
The reactivity of 3-Methylazetidine-1-sulfonamide is dominated by the interplay between the

strained four-membered ring and the electron-withdrawing N-sulfonyl group.

Ring Strain-Driven Reactions
The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it

susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or with

Lewis acid activation.[3] This provides a powerful synthetic route to functionalized 1,3-

aminopropanol derivatives.

Caption: Nucleophilic ring-opening of the azetidine core.

Expert Insight: The regioselectivity of the ring-opening is an important consideration.

Nucleophilic attack will preferentially occur at the less sterically hindered methylene carbons

(C2/C4). The electron-withdrawing sulfonamide group enhances the electrophilicity of these

carbons, facilitating the reaction.

Sulfonamide Group Reactivity
The sulfonamide moiety is generally stable but offers opportunities for modification. The acidic

N-H protons can be deprotonated with a strong base to generate an anion, which can then be

alkylated or used in other coupling reactions. Furthermore, the entire N-sulfonyl group can be

cleaved under specific reductive conditions (e.g., using Red-Al or dissolving metal reduction),

revealing the secondary amine of the parent 3-methylazetidine.[13] This makes the

sulfonamide a potential "traceless" activating group.

Applications in Drug Discovery
As a building block, 3-Methylazetidine-1-sulfonamide is valuable for:

Scaffold Hopping: Replacing larger, more lipophilic rings (like piperidine or pyrrolidine) to

improve aqueous solubility and reduce molecular weight.

Vectorial Exit: The defined geometry of the azetidine ring allows chemists to project

substituents into specific regions of a protein's binding pocket.
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Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other

hydrogen bond donors like amides or carboxylic acids.

Safety and Handling
3-Methylazetidine-1-sulfonamide is classified as a hazardous substance and requires careful

handling in a controlled laboratory environment.

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.

H312: Harmful in contact with skin.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Precautionary Measures:[14][15]

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab

coat, and chemical safety goggles or a face shield.

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

Avoid contact with skin and eyes.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.

Conclusion
3-Methylazetidine-1-sulfonamide emerges as a highly functionalized and synthetically

attractive building block. Its chemical properties are defined by the inherent ring strain of the

azetidine core, which allows for controlled ring-opening reactions, and the versatile N-

sulfonamide group, which modulates reactivity and serves as a handle for further derivatization.

A clear understanding of its synthesis, spectroscopic identity, and reactivity profile, coupled with

stringent adherence to safety protocols, will enable researchers to effectively leverage this

compound in the design and discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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